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Executive Summary

Sitravatinib is a potent, orally bioavailable, multi-kinase inhibitor that targets a spectrum of
receptor tyrosine kinases (RTKs) implicated in tumorigenesis and the tumor microenvironment.
[1][2] A key target of sitravatinib is the Vascular Endothelial Growth Factor Receptor 2
(VEGFR2), a primary mediator of angiogenesis. By inhibiting the VEGFR2 signaling cascade,
sitravatinib disrupts the formation of new blood vessels that are essential for tumor growth and
metastasis.[1] This technical guide provides a comprehensive overview of sitravatinib malate,
with a specific focus on its mechanism of action within the VEGFR2 signaling pathway,
supported by quantitative data, detailed experimental protocols, and visual diagrams.

Introduction to Sitravatinib Malate

Sitravatinib (formerly MGCD516) is a spectrum-selective tyrosine kinase inhibitor that potently
inhibits RTKs including the TAM family (TYROS3, Axl, Mer), the split family of kinases (VEGFR2,
KIT), c-Met, and RET.[2][3] Its multi-targeted nature allows it to simultaneously impact tumor
cell proliferation, survival, and the tumor immune microenvironment.[3] The malate salt form of
sitravatinib is currently under investigation in numerous clinical trials for a variety of solid
tumors.[1][4]
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The VEGFR2 Signaling Cascade and Sitravatinib's
Mechanism of Action

The VEGFR2 signaling pathway is a critical regulator of angiogenesis. The binding of Vascular
Endothelial Growth Factor A (VEGF-A) to VEGFR2 on the surface of endothelial cells triggers
receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic
domain.[5] This activation initiates a cascade of downstream signaling events, primarily through
the Phospholipase Cy (PLCy)-Protein Kinase C (PKC)-Mitogen-activated Protein Kinase
(MAPK) and the Phosphoinositide 3-kinase (PI3K)-Akt pathways. These pathways ultimately
promote endothelial cell proliferation, migration, survival, and vascular permeability.

Sitravatinib exerts its anti-angiogenic effects by binding to the ATP-binding pocket of the
VEGFR2 kinase domain, thereby inhibiting its autophosphorylation and subsequent
downstream signaling. This blockade of the VEGFR2 cascade leads to a reduction in tumor
vascularization, limiting the supply of oxygen and nutrients to the tumor.
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VEGFR2 Signaling Pathway and Sitravatinib Inhibition.
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Quantitative Data
In Vitro Kinase Inhibition

The inhibitory activity of sitravatinib against a panel of kinases was determined using
biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate the
potent and multi-targeted nature of sitravatinib.

Kinase Target IC50 (nM)
VEGFR2 5
c-Kit 6
DDR1 29
DDR2 0.5
EphA3 1
Mer 2
AxI 15
VEGFR1 6
VEGFR3/FLT4 2
FLT3 8
TrkA 5
TrkB 9

[Source: TargetMol]

Clinical Efficacy in Advanced Solid Tumors

The clinical activity of sitravatinib has been evaluated in a Phase 1b study (NCT02219711) in
patients with advanced solid tumors.[1][2]
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Objective Median
Cancer Type Treatment Response Rate Progression-Free
(ORR) Survival (PFS)
Advanced Solid Sitravatinib
11.8% -
Tumors (Phase 1b) Monotherapy
Non-Small Cell Lung Sitravatinib
13.2% -
Cancer (NSCLC) Monotherapy
NSCLC (prior Sitravatinib
o 4.2% -
checkpoint inhibitor) Monotherapy

[Source:[1][2]]

Experimental Protocols
In Vitro VEGFR2 Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of
sitravatinib against VEGFR2 kinase.

Prepare Assay Plate:
- Add assay buffer
- Add sitravatinib (various conc.)
- Add VEGFR2 enzyme

Initiate Reaction:
Add ATP and substrate
(e.g., poly(Glu,Tyr) 4:1)

Stop Reaction & Detect:
Add detection reagent
(e.g., ADP-Glo™)

Incubate: Measure Luminescence: Data Analysis:
30°C for 30-60 minutes Plate reader Calculate IC50 values

Click to download full resolution via product page

VEGFR2 Kinase Inhibition Assay Workflow.

Methodology:

o Plate Preparation: In a 96-well plate, add kinase buffer, followed by serial dilutions of
sitravatinib malate. Recombinant human VEGFR2 kinase is then added to each well.

» Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a suitable
substrate (e.g., poly(Glu,Tyr) 4:1).
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 Incubation: The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow

for the phosphorylation reaction to occur.

» Signal Detection: The reaction is stopped, and the amount of ADP produced (which is
proportional to kinase activity) is measured using a detection reagent such as ADP-Glo™
(Promega).

o Data Acquisition: Luminescence is read on a microplate reader.

o Data Analysis: The luminescence signal is inversely proportional to the kinase activity. IC50

values are calculated by plotting the percentage of kinase inhibition against the logarithm of

the inhibitor concentration.

Cell-Based VEGFR2 Phosphorylation Assay

This protocol outlines a method to assess the effect of sitravatinib on VEGF-A-induced
VEGFR2 phosphorylation in endothelial cells.

Stimulation:
Add VEGF-A to induce
VEGFR2 phosphorylation

Cell Lysis:
Extract cellular proteins

Serum Starvation: Treatment:
eprive cells of growth factors Pre-incubate with sitravatinib

Click to download full resolution via product page
VEGFR2 Phosphorylation Assay Workflow.
Methodology:

e Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECS) are cultured to sub-
confluency in appropriate media.

e Serum Starvation: Cells are serum-starved for several hours to reduce basal receptor
phosphorylation.

« Inhibitor Treatment: Cells are pre-treated with varying concentrations of sitravatinib malate

for a specified time.
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o VEGF-A Stimulation: Cells are then stimulated with recombinant human VEGF-A for a short
period (e.g., 5-15 minutes) to induce VEGFR2 phosphorylation.

e Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors.

o Western Blotting: Cell lysates are subjected to SDS-PAGE, transferred to a PVDF
membrane, and immunoblotted with primary antibodies specific for phosphorylated VEGFR2
(e.g., pY1175) and total VEGFR2.

o Detection and Analysis: Following incubation with a secondary antibody, the protein bands
are visualized using a chemiluminescence detection system. Densitometry is used to
guantify the levels of phosphorylated and total VEGFR2.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of sitravatinib in a
tumor xenograft model.

Methodology:

o Cell Implantation: A human cancer cell line known to be sensitive to VEGFR2 inhibition is
subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

o Tumor Growth: Tumors are allowed to grow to a palpable size.

o Treatment: Mice are randomized into treatment and control groups. The treatment group
receives sitravatinib malate orally at a specified dose and schedule (e.g., daily). The control
group receives a vehicle control.

e Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using
calipers.

o Endpoint: The study is terminated when tumors in the control group reach a predetermined
size, or at a specified time point. Tumors are then excised and weighed.

o Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume
in the treated group to the control group.
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Conclusion

Sitravatinib malate is a promising multi-kinase inhibitor with potent activity against VEGFR2.
By effectively blocking the VEGFR2 signaling cascade, sitravatinib demonstrates significant
anti-angiogenic and anti-tumor effects in both preclinical and clinical settings. The data and
experimental protocols presented in this guide provide a comprehensive resource for
researchers and drug development professionals working on novel cancer therapeutics
targeting the VEGFR2 pathway. Further investigation into the synergistic effects of sitravatinib
with other anti-cancer agents, particularly immune checkpoint inhibitors, is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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